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Compound of Interest

Compound Name:
6-Aminobenzo[c][1,2]oxaborol-

1(3H)-ol hydrochloride

Cat. No.: B571048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 6-aminobenzoxaborole scaffold has emerged as a privileged structure in medicinal

chemistry, yielding compounds with a wide array of biological activities. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of various 6-

aminobenzoxaborole analogs, focusing on their performance as antimycobacterial, antifungal,

anti-inflammatory, and carbonic anhydrase inhibiting agents. The information is presented to

aid in the rational design of novel therapeutics.

Data Presentation: Comparative Biological Activity
of 6-Aminobenzoxaborole Analogs
The following tables summarize the quantitative data for various 6-aminobenzoxaborole

analogs, categorized by their primary biological activity.

Table 1: Antimycobacterial Activity of 6-Aminobenzoxaborole Analogs
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Compound ID
R Group at 6-
amino position

Target
Organism

MIC (µM) Reference

11 Primary amine
M. tuberculosis

H37Rv
1.9

12 Primary amine
M. tuberculosis

H37Rv
15.6

Table 2: Antifungal Activity of 6-Aminobenzoxaborole Analogs

Compound ID
R Group at 6-
amino position

Target
Organism

MIC (µg/mL) Reference

Unsubstituted - Candida albicans 8

1 Morpholine Candida albicans 31-62

2 Thiomorpholine Candida albicans 31-62

3 Piperidine Candida albicans 31-62

4 Piperazine Candida albicans 31-62

10 Phenylpiperazine Candida albicans 62-125

Table 3: Anti-inflammatory Activity of 6-(Benzoylamino)benzoxaborole Analogs

Compound ID
R Group on
Benzoyl Moiety

Cytokine Inhibition
(IC50, µM)

Reference

TNF-α IL-1β

1q Not specified 0.19 - 0.50 0.19 - 0.50

Table 4: Carbonic Anhydrase Inhibition by 6-Substituted Benzoxaboroles
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Compound ID
R Group at 6-
position

Target Enzyme Kᵢ (nM) Reference

6 Acetyl ureido Can2 65

7 Not specified Can2 72

9 Not specified Can2 89

11 Not specified Can2 676

17 Not specified Can2 Not specified

18 Not specified Can2 Not specified

20 Not specified Can2 Not specified

Tavaborole - Can2 89

1 Amino hCA IX 813

5 Carboxy hCA IX 400

2h

Glutamic acid

bis-

benzoxaborole

hCA IX 64

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of leucyl-tRNA

synthetase, a key enzyme in protein synthesis.

Materials:

Recombinant leucyl-tRNA synthetase (bacterial or fungal)

ATP (Adenosine triphosphate)
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L-leucine (radiolabeled, e.g., [³H]-leucine, or non-radiolabeled)

tRNALeu

Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

Test compounds (6-aminobenzoxaborole analogs) dissolved in a suitable solvent (e.g.,

DMSO)

Scintillation cocktail (for radiolabeled assay)

Filter paper discs

Trichloroacetic acid (TCA)

Procedure:

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ATP,

L-leucine, and tRNALeu.

Compound Incubation: Add varying concentrations of the test compound to the reaction

mixture. Include a control with no inhibitor.

Enzyme Addition: Initiate the reaction by adding the recombinant LeuRS to the mixture.

Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

Reaction Termination and Precipitation (Radiolabeled method):

Stop the reaction by spotting the mixture onto filter paper discs.

Wash the discs with cold TCA to precipitate the [³H]Leu-tRNALeu.

Wash with ethanol and dry the discs.

Quantification:

Radiolabeled method: Place the dried filter discs in scintillation vials with a scintillation

cocktail and measure the radioactivity using a scintillation counter.
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Non-radiolabeled methods: Alternative methods such as malachite green assay (to

measure pyrophosphate release) or coupled-enzyme assays can be used to monitor the

reaction progress.

Data Analysis: Calculate the percentage of inhibition for each compound concentration and

determine the IC50 value by plotting the inhibition percentage against the log of the

compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for
Antifungal Activity
This assay determines the lowest concentration of an antifungal agent that prevents the visible

growth of a microorganism.

Materials:

Fungal strains (e.g., Candida albicans)

Culture medium (e.g., RPMI-1640)

96-well microtiter plates

Test compounds (6-aminobenzoxaborole analogs)

Positive control antifungal agent (e.g., fluconazole)

Spectrophotometer or plate reader

Procedure:

Inoculum Preparation: Prepare a standardized suspension of the fungal strain in the culture

medium.

Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in

the 96-well plates.

Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include

a growth control (no compound) and a sterility control (no inoculum).
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Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified

period (e.g., 24-48 hours).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of the fungus. This can be assessed visually or by measuring

the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader. The

MIC is the concentration that causes a significant reduction in growth (e.g., ≥50% or ≥90%)

compared to the growth control.

Cytokine Inhibition Assay in Peripheral Blood
Mononuclear Cells (PBMCs)
This assay measures the ability of a compound to inhibit the production of pro-inflammatory

cytokines (e.g., TNF-α, IL-1β, IL-6) from stimulated immune cells.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

Cell culture medium (e.g., RPMI-1640 supplemented with FBS)

Lipopolysaccharide (LPS) as a stimulant

Test compounds (6-aminobenzoxaborole analogs)

ELISA (Enzyme-Linked Immunosorbent Assay) kits for TNF-α, IL-1β, and IL-6

Procedure:

PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient

centrifugation (e.g., with Ficoll-Paque).

Cell Seeding: Seed the isolated PBMCs into 96-well plates at a specific density.

Compound Treatment: Pre-incubate the cells with various concentrations of the test

compounds for a short period.
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Stimulation: Stimulate the cells with LPS to induce cytokine production. Include an

unstimulated control and a vehicle control.

Incubation: Incubate the plates for an appropriate time (e.g., 18-24 hours) at 37°C in a CO₂

incubator.

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the

supernatants using specific ELISA kits according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of cytokine inhibition for each compound

concentration and determine the IC50 values.

Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide. A common

method is the stopped-flow CO₂ hydrase assay.

Materials:

Recombinant carbonic anhydrase isozyme (e.g., hCA II, hCA IX, or fungal CAs)

Buffer solution (e.g., TRIS or HEPES)

CO₂-saturated water

pH indicator (e.g., phenol red)

Test compounds (6-aminobenzoxaborole analogs)

Stopped-flow spectrophotometer

Procedure:

Enzyme and Inhibitor Preparation: Prepare solutions of the CA enzyme and the test

compounds at various concentrations in the assay buffer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup: The stopped-flow instrument rapidly mixes the enzyme solution (with or

without the inhibitor) with the CO₂-saturated water.

pH Change Monitoring: The hydration of CO₂ to carbonic acid causes a decrease in pH,

which is monitored by the change in absorbance of the pH indicator.

Kinetic Measurement: The initial velocity of the enzymatic reaction is measured.

Data Analysis: The inhibition constant (Kᵢ) is determined by analyzing the reaction rates at

different inhibitor concentrations using appropriate enzyme kinetic models (e.g., Michaelis-

Menten kinetics and Cheng-Prusoff equation).

Mandatory Visualization
Inhibition of Bacterial Leucyl-tRNA Synthetase by 6-
Aminobenzoxaborole Analogs
The primary mechanism of action for many antimicrobial 6-aminobenzoxaborole analogs is the

inhibition of leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis as it

attaches the amino acid leucine to its corresponding tRNA (tRNALeu). The benzoxaborole

moiety forms a covalent adduct with the 2'- and 3'-hydroxyls of the terminal adenosine of

tRNALeu within the editing site of the enzyme, trapping the tRNA and inhibiting protein

synthesis.
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Caption: Inhibition of bacterial leucyl-tRNA synthetase by 6-aminobenzoxaborole analogs.

Role of Carbonic Anhydrase in Fungal Pathogenesis and
its Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO₂

to bicarbonate. In pathogenic fungi, CAs play a crucial role in CO₂ sensing and providing

bicarbonate for essential metabolic pathways, which is important for their growth and virulence.

6-Aminobenzoxaborole analogs have been shown to inhibit fungal β-carbonic anhydrases,

representing a novel antifungal mechanism.
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Caption: Role of carbonic anhydrase in fungal pathogenesis and its inhibition by 6-

aminobenzoxaboroles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b571048?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

